molecular formula C9H19N B2980507 (2S)-2-(3,3-Dimethylcyclobutyl)propan-1-amine CAS No. 2248198-61-8

(2S)-2-(3,3-Dimethylcyclobutyl)propan-1-amine

Cat. No.: B2980507
CAS No.: 2248198-61-8
M. Wt: 141.258
InChI Key: XMDZRLURHBYVFN-SSDOTTSWSA-N
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Description

(2S)-2-(3,3-Dimethylcyclobutyl)propan-1-amine: is a chiral amine compound characterized by a cyclobutyl ring substituted with two methyl groups and an amine group attached to a propan-1-amine chain

Properties

IUPAC Name

(2S)-2-(3,3-dimethylcyclobutyl)propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N/c1-7(6-10)8-4-9(2,3)5-8/h7-8H,4-6,10H2,1-3H3/t7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMDZRLURHBYVFN-SSDOTTSWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)C1CC(C1)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CN)C1CC(C1)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-(3,3-Dimethylcyclobutyl)propan-1-amine typically involves the following steps:

    Cyclobutyl Ring Formation: The cyclobutyl ring can be synthesized through a involving suitable precursors.

    Methyl Substitution:

    Amine Introduction:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(2S)-2-(3,3-Dimethylcyclobutyl)propan-1-amine: has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (2S)-2-(3,3-Dimethylcyclobutyl)propan-1-amine exerts its effects involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways are subject to ongoing research.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-(3,3-Dimethylcyclobutyl)ethan-1-amine: Similar structure with an ethan-1-amine chain instead of propan-1-amine.

    (2S)-2-(3,3-Dimethylcyclobutyl)butan-1-amine: Similar structure with a butan-1-amine chain.

    (2S)-2-(3,3-Dimethylcyclobutyl)pentan-1-amine: Similar structure with a pentan-1-amine chain.

Uniqueness

  • The specific arrangement of the cyclobutyl ring and the propan-1-amine chain in (2S)-2-(3,3-Dimethylcyclobutyl)propan-1-amine provides unique steric and electronic properties, making it distinct from its analogs.

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